![molecular formula C19H18FN3O3 B2383292 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 874127-03-4](/img/structure/B2383292.png)
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively by researchers.
Scientific Research Applications
Anticancer Research
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Antiviral Research
Agrochemical Applications
Sigma-Aldrich: 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone Sigma-Aldrich: 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is the transcription factor RBPJ . RBPJ plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an effective inhibitor of RBPJ . It disrupts the interaction between the Notch receptors and RBPJ, thereby inhibiting the activation of the Notch signaling pathway .
Biochemical Pathways
The compound primarily affects the Notch signaling pathway . By inhibiting RBPJ, it prevents the activation of Notch target genes, thus altering the downstream effects of the Notch pathway. These effects can include changes in cell differentiation, proliferation, and apoptosis, depending on the specific cellular context .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of RBPJ by this compound leads to the disruption of the Notch signaling pathway . This can result in various cellular effects, such as altered cell differentiation and proliferation, and induced apoptosis . The exact effects can vary depending on the specific cellular context.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-15(25-16-7-5-4-6-14(16)20)19(24)21-18-17(22-26-23-18)13-10-8-12(2)9-11-13/h4-11,15H,3H2,1-2H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTNBCJGWLFXBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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